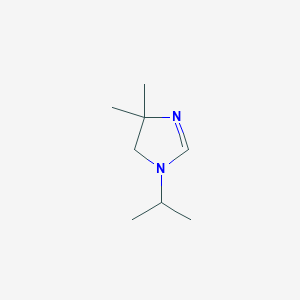

1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

5,5-dimethyl-3-propan-2-yl-4H-imidazole |

InChI |

InChI=1S/C8H16N2/c1-7(2)10-5-8(3,4)9-6-10/h6-7H,5H2,1-4H3 |

InChI Key |

LJYWEUCEFQWXET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC(N=C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Approach

- Starting Materials: The synthesis often begins with a substituted diamine, such as 1-isopropyl-1,2-diaminoethane or related derivatives, and a ketone or aldehyde bearing methyl substituents to form the 4,4-dimethyl moiety.

- Cyclization Conditions: Acidic or neutral conditions are employed to promote ring closure, typically involving heating in solvents like ethanol or acetic acid.

- Key Reaction: Condensation of the diamine with a ketone (e.g., acetone) leads to the formation of the imidazoline ring with geminal dimethyl substitution.

Alkylation Route

- An alternative method involves the alkylation of a preformed 4,4-dimethyl-4,5-dihydro-1H-imidazole with isopropyl halides under basic conditions to introduce the isopropyl group at the nitrogen atom.

Detailed Preparation Methods

Multi-Step Organic Synthesis (Adapted from Related Imidazole Derivatives)

- Step 1: Preparation of 4,4-dimethyl-4,5-dihydro-1H-imidazole core

- Condensation of 1,2-diaminoethane with acetone under reflux in ethanol or acetic acid.

- The reaction proceeds via Schiff base formation followed by cyclization to yield the imidazoline ring with geminal dimethyl groups at C-4.

- Step 2: N-Isopropylation

- The imidazoline intermediate is reacted with isopropyl halide (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

- This step selectively alkylates the nitrogen at position 1, yielding this compound.

Direct One-Pot Synthesis

- Some protocols describe a one-pot synthesis where the diamine, acetone, and isopropylating agent are combined under controlled conditions to afford the target compound directly.

- This method requires careful control of stoichiometry and reaction time to avoid side reactions and optimize yield.

Use of 1,3,5-Trialkylhexahydro-1,3,5-triazines as Precursors

- According to research on bulky substituted imidazole derivatives, heating ethanolic solutions of 1,3,5-trialkylhexahydro-1,3,5-triazines with oxime derivatives can yield substituted imidazole 3-oxides, which can be further reduced to imidazolines.

- While this method is more common for 3-oxides, it provides a synthetic framework adaptable for preparing this compound by modifying substituents and reduction steps.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | 1,2-diaminoethane + acetone, EtOH/AcOH | Reflux (~78°C) | 4–12 hours | 60–85 | Acidic medium favors cyclization |

| N-Isopropylation | Imidazoline + isopropyl bromide + base | Room temp to 50°C | 6–24 hours | 70–90 | Base choice critical for selectivity |

| One-pot synthesis | Diamine + acetone + isopropyl halide | 40–80°C | 12–24 hours | 50–75 | Requires careful stoichiometric control |

Research Findings and Analytical Data

- The formation of the imidazoline ring is confirmed by spectroscopic methods such as NMR (notably the characteristic signals for the geminal dimethyl groups and isopropyl substituent), IR (C=N stretching), and mass spectrometry.

- Purity and yield optimization depend on minimizing side reactions such as over-alkylation or polymerization.

- Studies indicate that prolonged exposure to air or oxidative conditions can lead to darkening and reduced yields, suggesting the need for inert atmosphere or controlled environment during synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step synthesis | 1,2-diaminoethane, acetone, isopropyl halide | Cyclization + N-alkylation | High selectivity, good yields | Requires isolation of intermediates |

| One-pot synthesis | Diamine, acetone, isopropyl halide | Simultaneous condensation and alkylation | Simplified procedure | Lower yields, requires optimization |

| Triazine precursor route | 1,3,5-trialkylhexahydro-1,3,5-triazines + oximes | Oxime condensation + reduction | Access to substituted imidazoles | More complex, less direct |

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can yield dihydroimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the imidazole ring .

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole and its derivatives have shown promising pharmacological activities:

- Anticancer Activity : Research has indicated that imidazole derivatives can inhibit cancer cell growth. For instance, compounds structurally related to imidazole have been studied for their efficacy against colorectal cancer cells, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against various pathogens. Studies show that imidazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of imidazole derivatives, which could be beneficial in treating inflammatory diseases. Modifications to the imidazole structure have been shown to enhance these effects significantly .

Materials Science

The unique chemical structure of this compound allows it to be utilized in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices may improve the thermal stability and mechanical strength of the resulting materials.

Agricultural Chemistry

In agriculture, imidazole derivatives are being explored for their potential use as agrochemicals:

- Pesticides and Herbicides : The compound's ability to interact with biological systems makes it a candidate for developing novel pesticides or herbicides. Research is ongoing to evaluate its effectiveness in controlling agricultural pests while minimizing environmental impact .

Anticancer Activity Case Study

A study published in a peer-reviewed journal examined the effects of several imidazole derivatives on colorectal cancer cell lines. The results indicated that specific modifications to the imidazole ring significantly enhanced cytotoxicity against HCT116 and SW480 cells. The study utilized molecular docking techniques to understand the interaction between these compounds and cancer-related proteins, providing insights into their mechanism of action .

Antibacterial Activity Case Study

In another investigation, a series of imidazole derivatives were synthesized and tested against common bacterial strains. Using disc diffusion methods, researchers found that certain derivatives exhibited strong antibacterial activity comparable to established antibiotics. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy .

Mechanism of Action

The mechanism of action of 1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

Imidazoline derivatives are widely studied for antimicrobial properties. The target compound’s activity can be contextualized against similar compounds:

Key Findings :

- While direct data for the target compound is lacking, structurally related derivatives with aryl or methoxy substituents show moderate antimicrobial activity against S. aureus and E. coli .

- Quorum sensing (QS) inhibition activity in 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM) suggests that alkyl-aryl substitutions enhance anti-biofilm properties compared to purely aliphatic analogues .

Pharmacophore Relevance

The 4,5-dihydro-1H-imidazole moiety is a critical pharmacophore in clonidine and brimonidine, which target α₂-adrenergic receptors . However, screening studies reveal:

- P1 Pharmacophore Model : 40% of hits (e.g., compounds 3, 4, 5, 8) contain the 4,5-dihydro-1H-imidazole group, but these lack chemical diversity compared to P2 model hits .

- Target Compound’s Fit: The isopropyl and dimethyl groups may disrupt the ideal 6 Å distance between donor/acceptor regions required for high-affinity binding in proton-antiporter substrates .

Characterization Techniques

- FTIR and ¹H-NMR : Standard methods for confirming imidazoline ring formation and substituent integration .

Biological Activity

1-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound recognized for its potential biological activities. This compound belongs to the imidazole family, which is widely studied for various applications in pharmaceuticals, agrochemicals, and materials science. The following sections will explore its biological activity, including antimicrobial and anticancer properties, along with supporting data tables and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2 |

| Molecular Weight | 140.23 g/mol |

| IUPAC Name | 5,5-dimethyl-3-propan-2-yl-4H-imidazole |

| InChI Key | LJYWEUCEFQWXET-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1CC(N=C1)(C)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes involved in critical pathways associated with disease progression. For instance, it can modulate the activity of deubiquitinating enzymes (DUBs), which play significant roles in cellular regulation and signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various compounds for antibacterial activity found that derivatives similar to this compound showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 1-Isopropyl-4,4-dimethyl... | 3.12 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Triclosan) | 10 | Escherichia coli |

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study assessing the effects of various imidazole derivatives on cancer cell lines, this compound was noted for its ability to reduce cell viability in breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

When compared to other imidazole derivatives, this compound exhibits unique properties due to its specific structural features. This uniqueness may influence its reactivity patterns and biological activities.

Table: Comparison of Imidazole Derivatives

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 1-Isopropyl-4,4-dimethyl... | Isopropyl group | Antimicrobial, Anticancer |

| 1H-Imidazole | Simple imidazole | Limited biological activity |

| 2-Methylimidazole | Methyl substitution | Moderate antimicrobial activity |

Q & A

Q. What are the standard synthetic approaches for synthesizing 1-isopropyl-4,4-dimethyl-4,5-dihydro-1H-imidazole?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, ammonium acetate, and substituted amines or ketones. For example, one-pot MCRs under reflux conditions with catalysts like acetic acid or silica gel yield imidazole derivatives efficiently. Key reagents include isopropylamine derivatives and ketones, with reaction times optimized between 12–24 hours at 80–100°C. Characterization often involves melting point analysis, FT-IR (C=N stretch ~1660 cm⁻¹), and NMR (e.g., δ 1.23 ppm for isopropyl CH₃ groups) .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Distinct signals for isopropyl (δ 1.23 ppm, d), methyl groups (δ 2.39 ppm, s), and imidazole protons (δ 7.2–8.0 ppm, aromatic).

- FT-IR : Peaks at ~1660 cm⁻¹ (C=N stretch) and ~3450 cm⁻¹ (N-H stretch).

- X-ray crystallography (if crystalline): Resolves dihedral angles between imidazole and substituent rings (e.g., 35–69°) .

Q. What are the common derivatives of this compound, and what are their research applications?

Derivatives include 2-aryl/alkyl-substituted imidazoles (e.g., 4,5-diphenyl variants) and tetra-substituted analogs. These are studied for antibacterial, anticancer, and anti-inflammatory properties. For instance, 2-(benzylthio) derivatives show antimicrobial activity via MIC assays against S. aureus and E. coli .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to moisture and oxidizing agents. Storage under inert gas (N₂/Ar) at –20°C is recommended. Degradation studies via TGA/DSC reveal thermal stability up to 200°C, but prolonged exposure to light or acidic conditions may cause ring-opening reactions .

Q. Which solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (DMSO, DMF) or ethanol/water mixtures are preferred. Reactions require pH control (pH 7–9) and temperatures of 80–100°C. Catalysts like KOH or silica gel improve yields (70–85%) .

Advanced Research Questions

Q. How can reaction yields be optimized for complex derivatives?

Computational tools (e.g., ICReDD’s quantum chemical reaction path searches) predict optimal conditions by analyzing transition states and intermediates. For example, allylation reactions benefit from adjusting allyl bromide stoichiometry (2:1 molar ratio) and using phase-transfer catalysts .

Q. How do substituents influence electronic properties and reactivity?

Electron-withdrawing groups (e.g., -NO₂) reduce imidazole ring electron density, altering nucleophilic attack sites. Computational DFT studies (e.g., HOMO-LUMO gaps) and Hammett plots quantify these effects. Substituents at the 2-position significantly impact biological activity .

Q. What computational methods aid in designing novel derivatives?

Molecular docking (AutoDock) and QSAR models predict bioactivity. For example, docking into E. coli DNA gyrase (PDB: 1KZN) identifies key hydrogen bonds with -NH and aryl groups. Machine learning (e.g., Random Forest) prioritizes substituents for synthesis .

Q. How can mechanistic pathways for imidazole ring formation be validated?

Isotopic labeling (¹⁵N-ammonium acetate) and in-situ FT-IR track intermediates like enamine adducts. Kinetic studies under varying temperatures (Eyring plots) confirm a stepwise mechanism over concerted pathways .

Q. How should contradictions in reported biological activity data be addressed?

Discrepancies (e.g., varying MIC values) may arise from assay protocols (broth microdilution vs. agar diffusion). Reproducibility requires standardized CLSI guidelines, control compounds (e.g., ciprofloxacin), and triplicate experiments. Meta-analyses using RevMan software can resolve outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.